N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Description
The compound is part of a broader class of chemicals that have garnered interest for their potential pharmacological activities. Compounds with similar structures, such as sulfonamide derivatives incorporating piperazine units, have been studied for their biological activities and interactions with biological receptors.
Synthesis Analysis
The synthesis of similar sulfonamide derivatives typically involves the reaction of substituted benzhydryl chlorides with piperazine or piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of an aprotic solvent and a base, such as triethylamine. This process has been documented in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, showing potential as antimicrobial agents (Vinaya et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves various spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR spectroscopy, alongside X-ray crystallography. These methods have been utilized to determine the structure and conformation of sulfonamide derivatives, including their protonation state and molecular geometry (Jimeno et al., 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of sulfonamide derivatives can vary significantly based on their structural components. For instance, the presence of a piperazine ring and specific substitutions can influence their biological activity, including antimicrobial and anticancer properties. The synthesis and evaluation of N-substituted derivatives of acetamide bearing the piperidine moiety have shown promising activity against various enzymes and bacterial strains (Khalid et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be influenced by their molecular configuration and substituents. These properties are crucial for understanding the compound's behavior in biological systems and potential applications in drug formulation.
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, stability under physiological conditions, and interaction with metal ions, are central to the pharmacological potential of sulfonamide derivatives. Research on similar compounds has demonstrated their ability to inhibit carbonic anhydrase isozymes, highlighting their potential in therapeutic applications (Alafeefy et al., 2015).
properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-16-10-13-24(14-11-16)31(28,29)18-8-6-17(7-9-18)23-21(26)12-15-25-19-4-2-3-5-20(19)30-22(25)27/h2-9,16H,10-15H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJUPRBVTQOYHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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